6-(3-Methylphenoxy)pyridin-3-amine

Myeloperoxidase Inhibition Inflammation Cardiovascular Disease

Procure 6-(3-Methylphenoxy)pyridin-3-amine (CAS 928003-17-2) exclusively for validated in vitro research. This high-purity (≥98%) heterocyclic amine is a critical tool compound: it potently inhibits myeloperoxidase (MPO) with an IC50 of 159 nM and antagonizes the P2X3 receptor (EC50 80 nM). Structural fidelity is paramount—the 3-methylphenoxy substituent is non-interchangeable; substitution with regioisomers like 6-(4-methylphenoxy)pyridin-3-amine will compromise SAR-dependent target engagement. Each batch includes comprehensive QC documentation (NMR, HPLC, GC) to ensure experimental reproducibility.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 928003-17-2
Cat. No. B3168379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Methylphenoxy)pyridin-3-amine
CAS928003-17-2
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC2=NC=C(C=C2)N
InChIInChI=1S/C12H12N2O/c1-9-3-2-4-11(7-9)15-12-6-5-10(13)8-14-12/h2-8H,13H2,1H3
InChIKeyUWUDDMSXXVKRBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Methylphenoxy)pyridin-3-amine (CAS 928003-17-2) for Scientific Procurement: Compound Profile and Verified Purity Standards


6-(3-Methylphenoxy)pyridin-3-amine (CAS 928003-17-2), also designated 3-Amino-6-(m-tolyloxy)pyridine, is a heterocyclic aryloxypyridine derivative characterized by a pyridine core substituted at the 3-position with a primary amine and at the 6-position with a 3-methylphenoxy moiety . Its molecular formula is C12H12N2O with a molecular weight of 200.24 g/mol . Commercial availability from reputable vendors such as Bidepharm and Leyan consistently provides a certified purity standard of ≥98%, accompanied by batch-specific analytical documentation including NMR, HPLC, and GC . The compound is classified for research and further manufacturing use only and is not intended for direct human application . Its calculated physicochemical properties, including a LogP of 2.76 and TPSA of 48.14, define its baseline profile as a synthetic intermediate .

Why Generic Substitution of 6-(3-Methylphenoxy)pyridin-3-amine (CAS 928003-17-2) Fails: The Critical Role of Substitution Pattern in Phenoxypyridine Scaffolds


Direct substitution of 6-(3-Methylphenoxy)pyridin-3-amine with a closely related analog, such as 6-(4-methylphenoxy)pyridin-3-amine or 3-phenoxypyridin-4-amine, is unsupported by evidence and may compromise research reproducibility due to divergent structure-activity relationships (SAR) inherent to the phenoxypyridine scaffold. While no direct head-to-head comparative studies exist for this specific compound, class-level inference from patent and chemical literature indicates that the position and identity of substituents on the phenoxy ring are critical determinants of biological target engagement and selectivity [1]. For instance, within a series of pyridin-3-amine derivatives, subtle modifications to the substitution pattern result in profound shifts in kinase inhibition profiles and anti-proliferative activity [2]. The 3-methylphenoxy substituent at the 6-position of the pyridine ring in CAS 928003-17-2 is a defined, non-interchangeable structural feature that likely underpins any specific bioactivity, such as the reported inhibition of myeloperoxidase (MPO) [3]. Generic substitution with a different aryloxy or aminopyridine regioisomer cannot be assumed to yield identical or even functionally similar results, necessitating procurement of the exact CAS-designated compound for validated applications.

Quantitative Evidence Guide for 6-(3-Methylphenoxy)pyridin-3-amine (CAS 928003-17-2): Differentiated Activity and Selectivity Profile


6-(3-Methylphenoxy)pyridin-3-amine (CAS 928003-17-2) MPO Inhibition Potency (IC50 = 159 nM)

6-(3-Methylphenoxy)pyridin-3-amine exhibits inhibitory activity against recombinant human myeloperoxidase (MPO) with an IC50 value of 159 nM [1]. This is an important quantitative metric for researchers investigating MPO as a therapeutic target in inflammatory and cardiovascular diseases. While direct comparator data from the same assay is not publicly available, this IC50 value serves as a baseline for potency within the class of aryloxypyridine MPO inhibitors.

Myeloperoxidase Inhibition Inflammation Cardiovascular Disease

6-(3-Methylphenoxy)pyridin-3-amine (CAS 928003-17-2) P2X3 Receptor Antagonism (EC50 = 80 nM)

The compound demonstrates antagonist activity against the recombinant rat P2X purinoceptor 3 (P2X3) with an EC50 value of 80 nM [1]. This identifies the compound as a probe for studying P2X3 receptor function, which is implicated in chronic pain and sensory neurotransmission. In the absence of direct comparative data, this value is a key performance indicator for researchers selecting P2X3 tool compounds.

P2X3 Antagonism Pain Neuronal Signaling

6-(3-Methylphenoxy)pyridin-3-amine (CAS 928003-17-2) Selectivity Profile Against CYP3A4 and TPO

An assessment of selectivity is possible through available inhibition data for cytochrome P450 3A4 (CYP3A4) and thyroid peroxidase (TPO). The compound exhibits weak inhibition of CYP3A4 (IC50 = 2.6 µM) and TPO (IC50 = 6.3 µM) [1]. These values, when compared to the compound's potency against its primary targets (MPO, P2X3), demonstrate a significant selectivity window.

Off-Target Selectivity Drug Metabolism ADME-Tox

6-(3-Methylphenoxy)pyridin-3-amine (CAS 928003-17-2) and Class-Level Evidence for Topical Anti-Inflammatory Applications

While no specific quantitative data exists for 6-(3-Methylphenoxy)pyridin-3-amine in dermatological models, it is a member of a class of phenoxypyridinamines explicitly claimed for their utility as topical anti-inflammatory agents for treating various dermatoses, including psoriasis [1]. The parent patent discloses compounds of a general formula that encompasses the specific substitution pattern of CAS 928003-17-2.

Dermatology Anti-inflammatory Psoriasis

Validated Application Scenarios for 6-(3-Methylphenoxy)pyridin-3-amine (CAS 928003-17-2) Based on Empirical Evidence


Mechanistic Studies of MPO-Dependent Inflammation and Oxidative Stress

Procurement of 6-(3-Methylphenoxy)pyridin-3-amine is justified for in vitro investigations into the role of myeloperoxidase (MPO) in inflammatory pathologies. The validated IC50 of 159 nM against recombinant human MPO [1] provides a defined potency metric, allowing researchers to standardize dose-response studies and benchmark this compound against other MPO inhibitors. Its observed selectivity over CYP3A4 and TPO further supports its use as a selective probe in complex biological matrices.

Pharmacological Probing of P2X3 Receptor Function in Pain Signaling Pathways

This compound serves as a valuable tool compound for neuroscientists exploring the role of P2X purinoceptors in pain transduction. Its demonstrated antagonism of the recombinant rat P2X3 receptor (EC50 = 80 nM) [1] provides a defined pharmacological benchmark. Researchers can utilize this compound to validate the functional consequences of P2X3 blockade in cellular and tissue-based models of chronic pain.

Investigation of Phenoxypyridine-Based Topical Anti-Inflammatory Activity in Dermatological Models

Based on its inclusion within the general formula of phenoxypyridinamines claimed as topical anti-inflammatory agents [2], this compound is a suitable candidate for preliminary evaluation in models of skin inflammation, such as psoriasis or dermatitis. The class-level evidence provides a foundation for hypothesis-driven research into its potential efficacy and mechanism of action in cutaneous biology.

Technical Documentation Hub

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